ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate
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Overview
Description
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring with specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of D-limonene as a starting material. The process includes double bond addition and hydroxyl protection, followed by elimination reaction and continuous deprotection . This method is advantageous due to its high chiral selectivity and yield of over 70%.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,4R)-4-tert-butyl-1-hydroxycycloheptane-1-carboxylate: This compound has a similar structure but with a different ring size and substituents.
(1S,4R)-4-ethyl-1-methylbicyclo[3.2.1]octane: Another structurally related compound with different functional groups and ring systems.
Uniqueness
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
Properties
CAS No. |
61203-59-6 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,8-9,11H,3-5H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
ZCSQROHNFGOIGE-BDAKNGLRSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](C=C1C)O |
Canonical SMILES |
CCOC(=O)C1CCC(C=C1C)O |
Origin of Product |
United States |
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